3,4-DIMETHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE
Overview
Description
3,4-DIMETHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a compound that belongs to the class of benzamides It features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves the following steps:
Formation of the piperidine sulfonyl chloride: This is achieved by reacting piperidine with chlorosulfonic acid under controlled conditions.
Coupling with 3,4-dimethylbenzoic acid: The piperidine sulfonyl chloride is then reacted with 3,4-dimethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzamide and piperidine moieties.
Reduction: Reduced forms of the benzamide and piperidine moieties.
Substitution: Substituted benzamides with various functional groups replacing the sulfonyl group.
Scientific Research Applications
3,4-DIMETHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may exert its effects through pathways involving signal transduction and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3,4-DIMETHYL-N-[4-(4-METHYLPIPERAZINO)BENZYL]BENZAMIDE: Similar structure but with a piperazine moiety instead of piperidine.
N-(2-HYDROXYETHYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE: Contains a hydroxyethyl group instead of dimethyl groups.
Uniqueness
3,4-DIMETHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to its specific combination of the piperidine sulfonyl group and the 3,4-dimethylbenzamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dimethyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-6-7-17(14-16(15)2)20(23)21-18-8-10-19(11-9-18)26(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHMAHBXKDYMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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